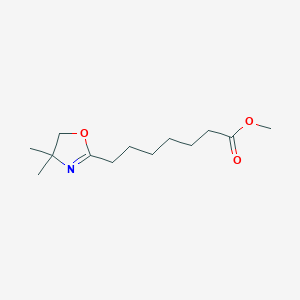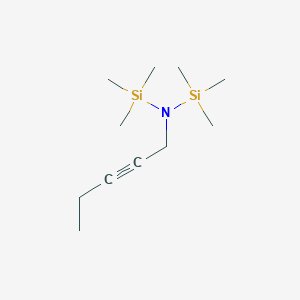
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C14H18N2O5. It is also known by other names such as 4’-tert-butyl-2’,6’-dimethyl-3’,5’-dinitroacetophenone and musk ketone . This compound is characterized by its aromatic ring structure with tert-butyl, dimethyl, and dinitro functional groups attached, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde typically involves nitration reactions. One common method includes the nitration of 2,6-dimethyl-4-tert-butylbenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to obtain the desired product in high purity .
Chemical Reactions Analysis
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-tert-Butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde include:
2,6-Dimethyl-4-tert-butylbenzaldehyde: Lacks the nitro groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Similar structure but with an acetophenone group instead of an aldehyde group.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains additional functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
99758-50-6 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzaldehyde |
InChI |
InChI=1S/C13H16N2O5/c1-7-9(6-16)8(2)12(15(19)20)10(13(3,4)5)11(7)14(17)18/h6H,1-5H3 |
InChI Key |
MDUITPGWGOPWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)




![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)




